N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine sulfonyl group and a dihydropyridinyl acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities. The IUPAC name reflects its detailed chemical structure, which includes various functional groups that may contribute to its pharmacological properties.
The synthesis of N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves several key steps:
The molecular structure of N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can be represented by its SMILES notation: CC(Cc1ccccc1)C(=O)N(C(=O)C(C)N1CCCC1)S(=O)(=O)N
. This notation encapsulates the arrangement of atoms within the molecule.
N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can participate in various chemical reactions:
Typical reagents for these reactions include:
Reaction conditions such as temperature, solvent choice, and pH must be optimized based on the desired transformation .
The mechanism of action for N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide largely depends on its biological target:
While specific physical properties such as density and boiling point are not readily available for this compound, it is important to note that these properties can significantly influence its behavior in biological systems.
The chemical properties include:
Further studies are needed to elucidate detailed physical constants like melting point and flash point which are crucial for practical applications .
N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has potential applications in scientific research, particularly within medicinal chemistry. Its structural characteristics suggest it could be explored for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: